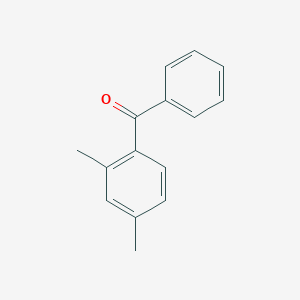
2,4-Dimethylbenzophenone
概要
説明
2,4-Dimethylbenzophenone, also known as DMBP, is an organic compound belonging to the aromatic ketone family. It is a colorless crystalline solid that has a pleasant odor and is highly soluble in organic solvents. It is a widely used intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries.
科学的研究の応用
Synthesis of Hydroxylic Compounds : 2-Methyl- and 2,4-dimethylbenzophenone, when irradiated with unsymmetrical dienophiles, yield single hydroxylic compounds. This process aids in synthesizing various substituted tetrahydro- and dihydronaphthols, as well as dihydronaphthalenes and naphthalenes through dehydration (Pfau, Rowe, & Heindel, 1978).
Catalysis in Benzoylation Reactions : 2,5-Dimethylbenzophenone, used as a UV light stabilizer, is produced through the benzoylation of p-xylene. This process involves homogeneous catalysts and clay-supported catalysts, with specific catalysts like Cs substituted dodecatungstophosphoric acid on K-10 clay showing effective results (Yadav, Asthana, & Kamble, 2003).
Solid State Photochemistry : In solid-state UV irradiation, 4,4'-dimethylbenzophenone undergoes intermolecular hydrogen abstraction and radical coupling, leading to dimeric products. This process is influenced by the distances and angles between molecular groups (Ito et al., 1987).
Photoenolization Studies : The photoenolizations of this compound have been explored using flash photolysis. These studies help in understanding the reactivity of such molecules under certain conditions (Porter & Tchir, 1971).
Methyl Group Oxidative Migration : Research on 2-(2',6'-dimethylphenylazo)-4-methylphenol has shown an unprecedented chemical transformation involving the migration of a methyl group to the metal center upon reaction with certain metal compounds (Acharyya et al., 2003).
Crystal Growth and Properties : Studies on the crystal growth, structural, and physical properties of dimethylbenzophenone derivatives have been conducted. These studies contribute to understanding the properties and applications of these compounds in various fields (Kumar, 2019).
Safety and Hazards
When handling 2,4-Dimethylbenzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
作用機序
Mode of Action
Benzophenones are generally known to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
It’s known that benzophenones, in general, can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Action Environment
The action, efficacy, and stability of 2,4-Dimethylbenzophenone can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. Specific studies on these factors for this compound are lacking .
特性
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQHMXRROFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150629 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140-14-3 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1140-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-dimethylbenzophenone interesting from a photochemical perspective?
A1: this compound exhibits a phenomenon called photoenolization. Upon light absorption, its excited triplet state abstracts a hydrogen atom from the ortho-methyl group, forming a reactive enol intermediate. [, ] This process has been studied extensively using techniques like flash photolysis, revealing the kinetics of enol formation and decay. [, ] Interestingly, the enol can exist as two isomers (Z and E), with the distribution influenced by the excitation pathway (singlet vs. triplet). []
Q2: Beyond photochemistry, does this compound have other synthetic applications?
A3: Yes, this compound serves as a valuable precursor in organic synthesis. One notable example is its use in the preparation of ortho-substituted benzophenones. [] By employing a tert-butyl group as a blocking substituent, researchers achieved selective benzoylation, leading to the desired ortho-substituted products upon deprotection. [] This strategy showcases the utility of this compound in accessing specific substitution patterns.
Q3: Can this compound be used in catalytic reactions?
A4: While not directly a catalyst, this compound plays a key role in Friedel-Crafts acylation reactions. [] Specifically, it is the desired product when m-xylene reacts with benzoyl chloride in the presence of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2). [] This catalyst system exhibits excellent activity and selectivity for the acylation, yielding this compound with high efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

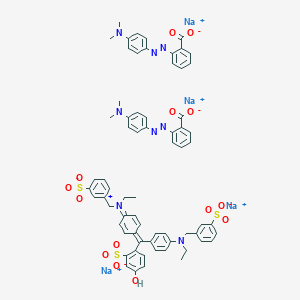
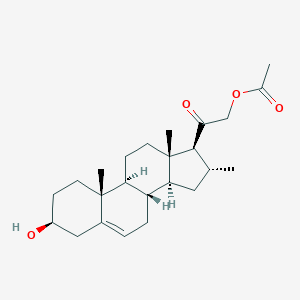
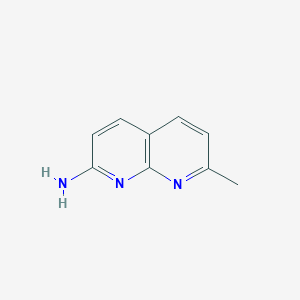

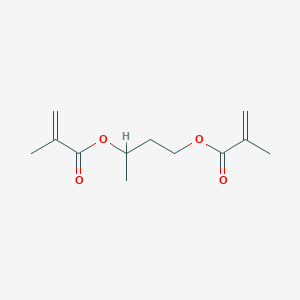
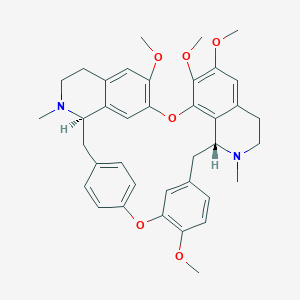


![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)




